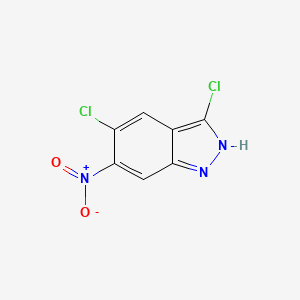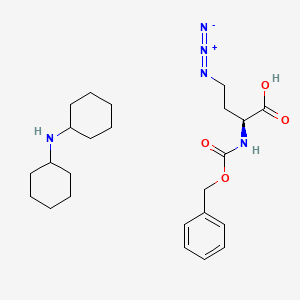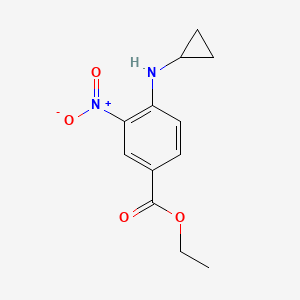![molecular formula C8H8N4O2 B1431488 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1639115-99-3](/img/structure/B1431488.png)
3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine
Vue d'ensemble
Description
3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is a nitrogen-containing heterocyclic compound that is widely used in scientific research. It is a colourless, crystalline solid with a molecular formula of C7H6N4O2 and a molecular weight of 182.14 g/mol. It has been used in a variety of scientific fields, including medicinal chemistry, organic synthesis, and material science.
Applications De Recherche Scientifique
3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine has been used in a variety of scientific research applications. It has been used to synthesize novel heterocyclic compounds for medicinal chemistry applications. It has also been used in the synthesis of organic compounds for material science applications. Additionally, it has been used in the synthesis of polymers for organic synthesis applications.
Mécanisme D'action
Target of Action
Compounds with a similar triazolo[4,3-a]pyridine structure have been found to interact with a variety of enzymes and receptors, exhibiting versatile biological activities .
Mode of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . This interaction can lead to various changes in the biological system, depending on the specific targets involved.
Biochemical Pathways
Compounds with a similar triazolo[4,3-a]pyridine structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These activities suggest that these compounds may affect various biochemical pathways and their downstream effects.
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Avantages Et Limitations Des Expériences En Laboratoire
There are a number of advantages and limitations to using 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and non-toxic, making it safe to use in experiments. However, it does have a limited solubility in water, making it difficult to use in certain experiments.
Orientations Futures
The potential future applications of 3,8-Dimethyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine are numerous. It could be used in the development of new drugs and treatments for a variety of diseases. Additionally, it could be used to synthesize new materials for use in the electronics industry. It could also be used to create new polymers for use in a variety of industrial applications. Finally, it could be used to develop new catalysts for use in organic synthesis.
Propriétés
IUPAC Name |
3,8-dimethyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-5-3-7(12(13)14)4-11-6(2)9-10-8(5)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMNUWYJEWYKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline hydrochloride](/img/structure/B1431411.png)



![N-[3-(2,4-Dichlorophenyl)-1-oxo-1-[4-[3-(2-pyrrolidin-1-ylbutoxy)pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B1431418.png)
![N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine](/img/structure/B1431420.png)




